13,14-Dihydro-15-keto-PGE2

Beschreibung

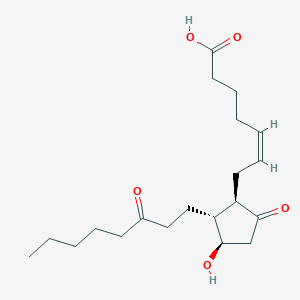

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJMXIQZWPZMNQ-XYYGWQPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869647 | |

| Record name | Prostaglandin EM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13,14-Dihydro-15-keto-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

363-23-5 | |

| Record name | 13,14-Dihydro-15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin EM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin� E2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13,14-Dihydro-15-keto-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of 13,14-Dihydro-15-keto-PGE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2), a principal mediator in numerous physiological and pathological processes, undergoes rapid enzymatic inactivation to form its primary circulating metabolite, 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M). While long considered biologically inert, the accurate measurement and understanding of PGE-M are of paramount importance. This technical guide provides an in-depth exploration of the biological significance of 13,14-dihydro-15-keto-PGE2, its metabolic pathway, and its emerging role as a critical biomarker in a variety of clinical contexts. We delve into the quantitative data surrounding its receptor interactions, its altered levels in health and disease, and detailed methodologies for its precise quantification. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate roles of prostaglandins (B1171923) in human biology.

Introduction

Prostaglandin E2 (PGE2) is a potent lipid autacoid derived from arachidonic acid, exerting pleiotropic effects in inflammation, immunity, cancer, and reproduction.[1] The biological actions of PGE2 are tightly regulated, not only through its biosynthesis but also through its rapid catabolism. The primary route of PGE2 inactivation involves a two-step enzymatic process, culminating in the formation of this compound (PGE-M).[2] This metabolite is the most abundant and stable derivative of PGE2 found in plasma.[2][3] While PGE-M itself displays significantly lower biological activity compared to its parent compound, its concentration in biological fluids provides a reliable and integrated measure of systemic PGE2 production.[2][4] This makes PGE-M an invaluable biomarker for understanding the in vivo status of the PGE2 pathway in various physiological and pathological states.

The Metabolic Pathway of PGE2 Inactivation

The enzymatic degradation of PGE2 is a swift and efficient process, primarily occurring in tissues with high enzymatic activity, such as the lungs, liver, and kidneys.[5] The pathway involves two key enzymes:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step in PGE2 catabolism.[6] It oxidizes the biologically critical 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2.[6] This conversion results in a dramatic reduction in biological activity.[6]

-

15-Oxo-prostaglandin Δ13-Reductase (PGR): Following the action of 15-PGDH, 15-keto-PGE2 is further metabolized by 15-oxo-prostaglandin Δ13-reductase. This enzyme reduces the double bond at C13-C14, yielding the stable metabolite, this compound.[2][3]

This metabolic cascade ensures a tight control over the potent actions of PGE2, and dysregulation of these enzymes has been implicated in various diseases.

Biological Activity and Receptor Interaction

In stark contrast to its precursor, this compound exhibits significantly diminished biological activity. This is primarily attributed to its poor affinity for the G-protein coupled receptors that mediate the effects of PGE2, namely the EP receptor family.

Quantitative Data on Receptor Binding and Activity

Studies have demonstrated that this compound does not effectively bind to or activate the EP2 and EP4 receptors, which are key mediators of PGE2-induced signaling cascades involving cyclic AMP (cAMP).

| Parameter | This compound | PGE2 | Reference |

| EP2 Receptor Binding Affinity (Ki) | 12 µM | - | [2] |

| EP4 Receptor Binding Affinity (Ki) | 57 µM | - | [2] |

| Adenylate Cyclase Activity (EC50) in EP2-expressing CHO cells | >18 µM | - | [2] |

| Adenylate Cyclase Activity (EC50) in EP4-expressing CHO cells | >38 µM | - | [2] |

Table 1: Comparative receptor binding and activity of this compound and PGE2.

The high Ki and EC50 values for this compound indicate a substantially lower potency compared to PGE2, solidifying its role as a largely inactive metabolite.[2]

Clinical Significance and Biomarker Potential

The primary biological significance of this compound lies in its utility as a stable and reliable biomarker of in vivo PGE2 synthesis.[4] Its levels in plasma and urine reflect the systemic production of PGE2, which is often dysregulated in various pathological conditions.

Quantitative Levels in Health and Disease

The concentration of this compound in biological fluids varies significantly in different physiological and disease states.

| Condition | Biological Fluid | Change in this compound Levels | Reference |

| Third Trimester of Pregnancy | Plasma | Increased | [2][7] |

| Labor and Delivery | Plasma | Increased | [2][7] |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor Tissue | Decreased (compared to adjacent non-cancerous tissue) | [2][3] |

| Diabetic Ketoacidosis | Plasma | Elevated | |

| Breast Cancer | Serum | - | |

| Bronchial Cancer | Serum | Significantly elevated pre-operatively |

Table 2: Alterations in this compound levels in various conditions.

These variations highlight the potential of measuring this metabolite for diagnostic and prognostic purposes. For instance, elevated levels during pregnancy and labor reflect the crucial role of PGE2 in reproductive processes.[7] Conversely, decreased levels in NSCLC tumor tissue may indicate altered prostaglandin metabolism within the tumor microenvironment.[2][3]

Experimental Protocols for Quantification

Accurate and precise measurement of this compound is critical for its use as a biomarker. Several analytical techniques have been developed for its quantification in various biological matrices.

Sample Collection and Preparation

Proper sample handling is crucial to prevent the degradation of prostaglandins and ensure accurate measurements.

-

Blood: Collect in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis. Centrifuge promptly to separate plasma and store at -80°C.

-

Urine: Collect spot or 24-hour urine samples and store at -80°C.

-

Tissue: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.

For analysis, samples typically undergo solid-phase extraction (SPE) to purify and concentrate the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound.

-

Derivatization: Due to the instability of the molecule, derivatization is necessary. This typically involves the formation of oximes of the ketone groups, followed by methylation of the carboxylic acid and silylation of the hydroxyl groups.[3]

-

Gas Chromatography: The derivatized analyte is separated on a capillary GC column.

-

Mass Spectrometry: Detection is achieved using selected ion monitoring (SIM) of characteristic fragment ions.

-

Quantification: A deuterated internal standard (e.g., this compound-d4) is added at the beginning of the sample preparation to account for extraction losses and ionization variability.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for prostaglandin analysis due to its high sensitivity, specificity, and throughput without the need for extensive derivatization.

-

Liquid Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18) for separation. A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) is typically used.

-

Tandem Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion and monitoring specific product ions.

-

Quantification: Similar to GC-MS, a stable isotope-labeled internal standard is essential for accurate quantification.

Radioimmunoassay (RIA)

RIA is a competitive binding assay that has been widely used for the measurement of this compound.

-

Principle: The assay is based on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled tracer for a limited number of antibody binding sites.

-

Procedure:

-

Incubate the sample or standard with a specific antibody and a radiolabeled tracer (e.g., tritiated this compound).

-

Separate the antibody-bound and free tracer.

-

Measure the radioactivity of the bound fraction.

-

-

Quantification: The concentration of the analyte in the sample is determined by comparing the results to a standard curve. Cross-reactivity with other prostaglandins should be carefully assessed.[1]

Conclusion

This compound, the primary metabolite of PGE2, serves as a crucial indicator of in vivo prostaglandin E2 activity. While biologically much less active than its precursor, its stability and abundance in circulation make it an excellent biomarker. The accurate quantification of this metabolite in various biological fluids provides valuable insights into the physiological and pathological roles of the PGE2 pathway. This technical guide has provided a comprehensive overview of the biological significance, metabolic pathway, and analytical methodologies for this compound, offering a valuable resource for researchers and clinicians in the field of eicosanoid biology and its therapeutic implications. Further research into the clinical utility of this biomarker is warranted to fully elucidate its potential in diagnosing and monitoring a range of human diseases.

References

- 1. Radioimmunoassay for 13, 14-dihydro-15-ketoprostaglandin F2 alpha and its application in normo- and anovulatory women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid sample preparation and simultaneous quantitation of prostaglandins and lipoxygenase derived fatty acid metabolites by liquid chromatography-mass spectrometry from small sample volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma level of this compound in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 15-Hydroxyprostaglandin Dehydrogenase in the Bioinactivation of Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the formation of 13,14-Dihydro-15-keto-PGE2, the primary inactive metabolite of the potent signaling molecule Prostaglandin (B15479496) E2 (PGE2). Understanding this critical step in prostaglandin catabolism is essential for research in inflammation, oncology, and regenerative medicine.

Introduction: The Significance of PGE2 and its Inactivation

Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer progression.[1] Its biological activity is tightly regulated, not only through its synthesis via the cyclooxygenase (COX) enzymes but also through its rapid degradation. The primary enzyme responsible for the biological inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2.[3] This initial step is rate-limiting in PGE2 catabolism.[4] Subsequently, the 13,14-double bond of 15-keto-PGE2 is reduced by prostaglandin reductase 1 (PTGR1) to yield the stable, inactive metabolite, this compound.[2][3]

Given its function as a key negative regulator of PGE2 signaling, 15-PGDH has emerged as a significant therapeutic target. Inhibition of 15-PGDH can elevate local PGE2 concentrations, a strategy being explored for tissue regeneration.[5] Conversely, the downregulation of 15-PGDH observed in various cancers underscores its role as a tumor suppressor.[6]

The Metabolic Pathway: From Active PGE2 to Inactive Metabolite

The enzymatic conversion of PGE2 to this compound is a two-step process that effectively terminates the biological activity of PGE2.

Quantitative Data on 15-PGDH Activity

The enzymatic efficiency of 15-PGDH is crucial for its biological function. The following tables summarize key quantitative data related to its activity and inhibition.

Table 1: Kinetic Parameters of Human 15-PGDH for Prostaglandin Substrates

| Substrate | Km (µM) | Vmax (relative) | Reference |

| Prostaglandin E2 (PGE2) | 3.4 | - | [1] |

| Prostaglandin F2α (PGF2α) | - | >1,500 pmol/min/µg* | [7] |

| Prostaglandin A1 (PGA1) | ~30 (rabbit kidney) | 0.15 µg/mg/min (bovine lung) | [8] |

Note: Vmax for PGF2α is presented as specific activity from a commercial recombinant enzyme datasheet and may not be directly comparable to other values.

Table 2: Inhibitors of Human 15-PGDH and their Potency

| Inhibitor | IC50 | Ki (nM) | Notes | Reference |

| SW033291 | 1.5 nM | 0.1 | Tight-binding inhibitor, appears non-competitive with PGE2. | [1][9] |

| Compound 1 | 0.141 µM | - | 2-CN analogue. | [10] |

| Compound 2 | 0.63 µM | - | 2-F analogue. | [10] |

| Compound 3 | 0.63 µM | - | 4-F analogue. | [10] |

| ML-148 | 56 nM | - | Potent and reversible inhibitor. | [11] |

| Rhodanine alkylidene (cpd 4) | 20 nM | - | Active in vitro and in cell-based assays. | [12] |

Experimental Protocols

Accurate measurement of 15-PGDH activity and the quantification of its metabolites are fundamental for research in this field. This section provides detailed methodologies for key experiments.

Measurement of 15-PGDH Activity: Fluorometric Assay

This protocol is adapted from commercially available kits and is based on the measurement of NADH generated during the oxidation of a prostaglandin substrate.[13]

Materials:

-

15-PGDH Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 2 mM DTT, pH 9.0)

-

Recombinant Human 15-PGDH (as a positive control)

-

Prostaglandin Substrate (e.g., PGE2 or PGF2α)

-

β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

-

Fluorometric Probe and Developer

-

96-well white plate

-

Fluorometric plate reader (Ex/Em = 535/587 nm or 340/445 nm depending on the kit)

Procedure:

-

Sample Preparation:

-

Homogenize tissue (~10 mg) or cells (~1 x 10^6) in 100 µL of ice-cold 15-PGDH Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

-

For tissue samples, an ammonium (B1175870) sulfate (B86663) precipitation step may be necessary to remove interfering small molecules.

-

-

NADH Standard Curve:

-

Prepare a fresh NADH standard curve by serially diluting a stock solution in 15-PGDH Assay Buffer to generate a range of concentrations (e.g., 0 to 200 pmol/well).

-

-

Reaction Setup:

-

Add samples (2-50 µL) and positive control (2-20 µL) to the wells of a 96-well plate. Adjust the final volume to 50 µL with 15-PGDH Assay Buffer.

-

Prepare a Reaction Mix containing the 15-PGDH substrate, NAD+, fluorometric probe, and developer in the assay buffer according to the kit manufacturer's instructions.

-

For samples with potential background fluorescence, prepare a Background Control Mix without the 15-PGDH substrate.

-

-

Measurement:

-

Add 50 µL of the Reaction Mix (or Background Control Mix) to the appropriate wells.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.

-

-

Calculation:

-

Subtract the 0 standard reading from all measurements.

-

Plot the NADH standard curve.

-

For each sample, choose two time points (t1 and t2) in the linear range of the kinetic read.

-

Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1).

-

Determine the amount of NADH generated (B) by the sample using the standard curve.

-

Calculate the 15-PGDH activity using the formula: Activity (pmol/min/µL) = B / (Δt x V) x D Where: B = NADH amount (pmol), Δt = reaction time (min), V = sample volume (µL), and D = dilution factor.

-

Quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of prostaglandins (B1171923) and their metabolites in complex biological matrices due to its high selectivity and specificity.[14]

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Deuterated internal standard (e.g., this compound-d4)

-

Organic solvents (e.g., hexane, ethyl acetate, methanol)

-

Citric acid and BHT (butylated hydroxytoluene) to prevent oxidation

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation and Extraction:

-

Thaw the biological sample on ice.

-

Spike the sample with a known amount of the deuterated internal standard.

-

Add citric acid and BHT to prevent degradation.

-

Perform liquid-liquid extraction with a solvent mixture such as hexane/ethyl acetate.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

Alternatively, for cleaner samples, use solid-phase extraction (SPE) for purification and concentration.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid).

-

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

-

Quantification is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For this compound, this would involve selecting the appropriate m/z transitions.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

-

Conclusion

15-hydroxyprostaglandin dehydrogenase is a critical enzyme that tightly controls the biological activity of PGE2 through its conversion to the inactive metabolite this compound. Its role as a tumor suppressor and its potential as a therapeutic target for tissue regeneration highlight the importance of continued research into its function and regulation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists and drug development professionals working to unravel the complexities of prostaglandin signaling and to develop novel therapeutic strategies targeting this pathway.

References

- 1. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. mybiosource.com [mybiosource.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. pnas.org [pnas.org]

- 9. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 10. Table 1, SAR of 15-HPGD Inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.genprice.com [store.genprice.com]

- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 13,14-Dihydro-15-keto-PGE2: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-Dihydro-15-keto-prostaglandin E2 (PGE-M) is a primary and abundant metabolite of prostaglandin (B15479496) E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes. Historically considered an inactive degradation product, recent evidence suggests that PGE-M may possess its own distinct biological activities, warranting a re-evaluation of its role in cellular signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of 13,14-Dihydro-15-keto-PGE2, with a focus on experimental protocols and quantitative data to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids. Its structure is characterized by a cyclopentanone (B42830) ring with two aliphatic side chains. Key structural features include a ketone group at position 15 and the saturation of the C13-C14 double bond, which distinguishes it from its precursor, 15-keto-PGE2.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | [1] |

| CAS Number | 363-23-5 | [2] |

| Chemical Formula | C₂₀H₃₂O₅ | [1] |

| Average Molecular Weight | 352.47 g/mol | [1] |

| Monoisotopic Molecular Weight | 352.224974 g/mol | [1] |

| SMILES | CCCCCC(=O)CC[C@H]1--INVALID-LINK--CC(=O)[C@@H]1C/C=C\CCCC(=O)O | [3] |

| InChI Key | CUJMXIQZWPZMNQ-XYYGWQPLSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility | Soluble in DMF (>100 mg/ml), DMSO (>100 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2) (>5 mg/ml) | [2] |

| Stability | Unstable in aqueous solutions, especially at high or low pH. It undergoes dehydration to form 13,14-dihydro-15-keto-PGA2 and can cyclize to 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2, a process accelerated by albumin. | [4][5][6] |

| Appearance | Commercially available as a solution in methyl acetate (B1210297) or ethanol. | [2][7] |

Synthesis and Metabolism

The primary route for the formation of this compound in vivo is through the enzymatic metabolism of PGE2. This process occurs in two main steps, primarily in the lungs, but also in other tissues.

Diagram 1: Metabolic Pathway of PGE2 to this compound

Caption: Enzymatic conversion of PGE2 to this compound.

Biological Activity and Signaling Pathways

For a long time, this compound was considered a biologically inactive metabolite. However, emerging research is beginning to challenge this view.

Interaction with Prostanoid Receptors

Studies have shown that this compound has a very low affinity for the PGE2 receptors, EP2 and EP4, and does not effectively induce adenylate cyclase activity through these receptors.[2][8]

Table 3: Receptor Binding and Functional Activity Data

| Receptor | Assay Type | Cell Line | Value | Reference |

| EP2 | Binding Affinity (Ki) | CHO | 12 µM | [2][8] |

| EP4 | Binding Affinity (Ki) | CHO | 57 µM | [2][8] |

| EP2 | Adenylate Cyclase Activity (EC₅₀) | CHO | >18 µM | [2][8] |

| EP4 | Adenylate Cyclase Activity (EC₅₀) | CHO | >38 µM | [2][8] |

Emerging Roles in Cellular Signaling

A recent study has implicated this compound in the alleviation of opioid-induced constipation. This effect is reportedly mediated through the 5-hydroxytryptamine (5-HT) pathway and involves the upregulation of the free fatty acid receptor 4 (FFAR4).[9]

Diagram 2: Proposed Signaling Pathway of this compound in Alleviating Opioid-Induced Constipation

Caption: Proposed FFAR4-mediated signaling cascade of this compound.

Pharmacokinetics

This compound has a short half-life in plasma, though it is longer than that of its parent compound, PGE2. This allows it to accumulate to detectable levels in circulation, making it a useful biomarker for in vivo PGE2 production.[3][7]

Table 4: Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Human | Plasma Half-life | ~9 minutes | [3] |

| Pig | Plasma Half-life (of PGF2α metabolite) | 14.97 ± 1.33 minutes |

Note: Data for the half-life of the PGF2α analog is provided for comparative purposes due to limited direct data for the PGE2 metabolite.

Experimental Protocols

Accurate quantification and biological characterization of this compound require robust experimental protocols that account for its inherent instability.

Quantification in Biological Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the quantification of this compound. Due to its low volatility and thermal instability, derivatization is essential.[8][10]

Protocol Outline:

-

Sample Collection: Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., EDTA and butylated hydroxytoluene). Centrifuge immediately to obtain plasma.

-

Internal Standard: Add a deuterated internal standard (e.g., this compound-d4) to the plasma sample for accurate quantification.[11]

-

Solid-Phase Extraction (SPE): Acidify the plasma and extract the prostaglandins (B1171923) using a C18 SPE cartridge.

-

Derivatization:

-

Oximation: Protect the ketone groups by forming methyloxime derivatives using methoxylamine hydrochloride. This step is crucial to prevent dehydration and cyclization.[8][10]

-

Esterification: Convert the carboxylic acid to a pentafluorobenzyl (PFB) ester using PFB bromide.

-

Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

-

-

GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode for high sensitivity.

Diagram 3: Experimental Workflow for GC-MS Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Radioimmunoassay (RIA)

RIA is another sensitive method for the quantification of this compound. However, careful validation is required to avoid cross-reactivity with other prostaglandins and lipids.[2][12][13][14]

Protocol Outline:

-

Antibody Production: Raise polyclonal or monoclonal antibodies against a this compound-protein conjugate (e.g., BSA or thyroglobulin).[12][13]

-

Radiolabeled Tracer: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).

-

Sample Preparation: Extract this compound from plasma using organic solvents or SPE.

-

Assay: Incubate the sample or standard with the antibody and the radiolabeled tracer.

-

Separation: Separate the antibody-bound and free tracer (e.g., using charcoal, a second antibody, or magnetic beads).

-

Detection: Measure the radioactivity of the bound fraction using a scintillation counter or gamma counter.

-

Quantification: Determine the concentration of this compound in the sample by comparing its ability to displace the tracer with that of a standard curve.

FFAR4 Receptor Activation Assay

To investigate the biological activity of this compound on FFAR4, a cell-based reporter assay can be employed.

Protocol Outline (based on commercially available kits): [15][16]

-

Cell Culture: Use a cell line (e.g., HEK293) that transiently or stably expresses the human FFAR4 receptor and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of a response element (e.g., cAMP response element).

-

Cell Plating: Plate the cells in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known FFAR4 agonist as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.

-

Signal Detection: Measure the reporter gene activity (e.g., luminescence or colorimetric signal) according to the manufacturer's instructions.

-

Data Analysis: Plot the signal as a function of the compound concentration and determine the EC₅₀ value.

Conclusion and Future Directions

This compound, the primary metabolite of PGE2, is more than just an inactive byproduct. While its interaction with classical prostanoid receptors is weak, emerging evidence points towards novel signaling roles, such as the activation of the FFAR4 receptor. Its relatively longer half-life compared to PGE2 makes it a valuable biomarker for monitoring PGE2 synthesis in vivo.

Future research should focus on elucidating the full spectrum of its biological activities and the downstream signaling pathways it modulates. The development of specific agonists and antagonists for its potential receptors will be crucial in dissecting its physiological and pathophysiological roles. Furthermore, the establishment of standardized and validated analytical methods is essential for accurate and reproducible measurements in clinical and research settings. A deeper understanding of this compound will undoubtedly provide new insights into the complex network of eicosanoid signaling and may reveal novel therapeutic targets for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 6. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. LIPID MAPS [lipidmaps.org]

- 9. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the 13,14-Dihydro-15-keto-PGE2 Pathway in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2) is a well-established, potent mediator of inflammation. Its biological activity is tightly regulated by a metabolic pathway that converts it into metabolites with differing activities. This technical guide provides a comprehensive overview of the enzymatic cascade that leads to the formation of 13,14-dihydro-15-keto-prostaglandin E2 (dhk-PGE2), its downstream signaling, and its evolving role in inflammatory processes. While traditionally considered an inactive metabolite, recent evidence suggests a more nuanced function for the dhk-PGE2 precursor, 15-keto-PGE2, and potential novel activities for dhk-PGE2 itself, independent of classical prostanoid receptors. This guide consolidates current knowledge, presents quantitative data, details experimental protocols, and provides visual diagrams of the key pathways to support further research and drug development in this area.

The Synthesis Pathway of 13,14-Dihydro-15-keto-PGE2

The metabolic conversion of the pro-inflammatory PGE2 to dhk-PGE2 is a two-step enzymatic process crucial for the termination of PGE2 signaling. This pathway involves the sequential action of two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 2 (PTGR2).

Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in PGE2 catabolism is the oxidation of the 15-hydroxyl group of PGE2 by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. This reaction yields 15-keto-prostaglandin E2 (15-keto-PGE2). The formation of this 15-keto derivative significantly reduces the biological activity of the prostaglandin at its classical receptors[2].

Step 2: Reduction by Prostaglandin Reductase 2 (PTGR2)

Subsequently, 15-keto-PGE2 is further metabolized by prostaglandin reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase. This enzyme catalyzes the reduction of the 13,14-double bond of 15-keto-PGE2 to produce the stable, terminal metabolite, this compound (dhk-PGE2)[2].

Figure 1. Synthesis pathway of this compound from PGE2.

Signaling Pathways and Biological Activity

The biological effects of the dhk-PGE2 pathway are complex, with recent research challenging the long-held belief that these metabolites are simply inactive degradation products. The activity of the intermediate, 15-keto-PGE2, is of particular interest.

15-keto-PGE2 Signaling

Recent studies have revealed that 15-keto-PGE2 possesses anti-inflammatory and anti-oxidative properties, acting through pathways distinct from the classical PGE2 receptors.

-

PPAR-γ Activation: 15-keto-PGE2 has been identified as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ)[3][4][5]. Activation of PPAR-γ by 15-keto-PGE2 can suppress inflammatory responses. For instance, in cholangiocarcinoma cells, 15-keto-PGE2-mediated PPAR-γ activation leads to the dissociation of a repressive complex, allowing for the activation of Smad2/3 signaling, which has tumor-suppressive effects[3].

-

Nrf2 Activation: 15-keto-PGE2 can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2)[2][6]. This contributes to its anti-oxidative and anti-inflammatory effects. The α,β-unsaturated carbonyl moiety of 15-keto-PGE2 appears to be crucial for this activity, as its absence in dhk-PGE2 prevents the induction of HO-1[6].

-

EP Receptor Interaction: While less potent than PGE2, 15-keto-PGE2 can interact with the EP2 and EP4 receptors, albeit with lower affinity[1][2]. It may act as a partial agonist, potentially modulating and terminating PGE2-initiated signaling[1].

Figure 2. Anti-inflammatory and anti-oxidative signaling of 15-keto-PGE2.

This compound (dhk-PGE2) Activity

Historically, dhk-PGE2 has been considered biologically inactive, primarily due to its poor binding to the classical PGE2 receptors, EP2 and EP4[7][8]. However, recent findings suggest that it may have biological functions through alternative pathways.

-

5-HT Pathway Interaction: A 2023 study demonstrated that dhk-PGE2 can alleviate opioid-induced constipation[3][7]. This effect is mediated through the 5-hydroxytryptamine (5-HT) pathway. The study showed that dhk-PGE2 stimulates the secretion of 5-HT from enterochromaffin-like cells and modulates ion channel activity[3][7]. This suggests a novel signaling axis for dhk-PGE2 that is independent of prostanoid receptors and warrants further investigation in the context of inflammation, particularly in the gastrointestinal tract.

Figure 3. Proposed signaling of dhk-PGE2 in the gastrointestinal tract.

Quantitative Data

The levels of dhk-PGE2 can vary significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize key quantitative data from the literature.

| Parameter | Molecule | Receptor | Value | Cell Type/System |

| Binding Affinity (Ki) | dhk-PGE2 | EP2 | 12 µM | CHO cells |

| dhk-PGE2 | EP4 | 57 µM | CHO cells | |

| Functional Activity (EC50) | dhk-PGE2 | EP2 | >18 µM | CHO cells (adenylate cyclase activity) |

| dhk-PGE2 | EP4 | >38 µM | CHO cells (adenylate cyclase activity) |

Table 1: Receptor Binding and Functional Activity of dhk-PGE2.[7][8]

| Condition | Biological Matrix | dhk-PGE2 Concentration | Reference |

| Normal Physiology | Plasma | 3-12 pg/mL (as total PGE metabolite) | [9] |

| Pregnancy (Third Trimester) | Plasma | Increased | [7][8] |

| Labor and Post-delivery | Plasma | Increased | [7][8] |

| Inflammatory Bowel Disease | Intestinal Tissue | Comparable to healthy tissue | [10] |

| Sepsis (LPS-induced in mice) | Plasma | Levels can be modulated by treatment | [11] |

| Diabetic Ketoacidosis | Plasma | Elevated | |

| Non-Small Cell Lung Cancer | Tumor Tissue | Decreased compared to adjacent non-cancerous tissue | [7][8] |

Table 2: Concentrations of dhk-PGE2 in Various Biological Samples and Conditions.

Experimental Protocols

Accurate quantification of dhk-PGE2 and its precursors is essential for studying their roles in inflammation. The following sections provide detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of dhk-PGE2.

Sample Preparation:

-

Internal Standard: Add a deuterated internal standard (e.g., dhk-PGE2-d4) to the biological sample (plasma, tissue homogenate) to account for extraction losses and ionization variability[12].

-

Oximation: Immediately treat the sample with an oximating agent (e.g., hydroxylamine (B1172632) hydrochloride) in an aqueous solution. This step is crucial to stabilize the keto groups at positions 9 and 15, preventing dehydration and the formation of cyclic derivatives[12].

-

Extraction: Perform liquid-liquid extraction using an organic solvent such as ethyl acetate.

-

Derivatization:

-

Methylation: Methylate the carboxyl group using a reagent like diazomethane.

-

Silylation: Silylate the hydroxyl groups (at position 11 and on the oximes) using a reagent such as t-butyldimethylsilyl chloride to increase volatility for GC analysis[12].

-

GC-MS Analysis:

-

Column: Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).

-

Ionization: Employ electron ionization (EI).

-

Detection: Use selected ion monitoring (SIM) to monitor specific fragment ions of the analyte and the internal standard for enhanced sensitivity and specificity.

Precision:

-

Intra-batch precision: Approximately 11.8%[12].

-

Inter-batch precision: Approximately 8.1% for 100 ng of the metabolite[12].

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for measuring dhk-PGE2 in a large number of samples. Commercial kits are available (e.g., from Cayman Chemical).

General Protocol (based on commercially available kits):

-

Sample Preparation:

-

Plasma and serum samples often require purification to remove interfering substances. This can be achieved by solid-phase extraction (SPE) using a C18 cartridge.

-

Urine and cell culture supernatants may sometimes be diluted with the assay buffer and used directly.

-

-

Assay Procedure (Competitive ELISA):

-

A specific antibody to dhk-PGE2 is pre-coated onto a microplate.

-

Samples and a known amount of enzyme-labeled dhk-PGE2 (tracer) are added to the wells.

-

During incubation, the dhk-PGE2 in the sample and the tracer compete for binding to the antibody.

-

After washing to remove unbound components, a substrate for the enzyme is added.

-

The color development is inversely proportional to the concentration of dhk-PGE2 in the sample.

-

The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.

-

Kit Example (Cayman Chemical Prostaglandin E Metabolite ELISA Kit):

-

This kit measures total PGE metabolites by converting dhk-PGE2 and 13,14-dihydro-15-keto-PGA2 to a single stable derivative.

-

The assay involves an overnight derivatization step.

-

Samples are typically purified by acetone (B3395972) precipitation before the assay.

Figure 4. General experimental workflows for GC-MS and ELISA.

Conclusion and Future Directions

The this compound pathway represents a critical axis in the regulation of inflammation. While dhk-PGE2 itself has long been considered an inactive end-product, the emerging biological activities of its precursor, 15-keto-PGE2, as an anti-inflammatory and anti-oxidative mediator through PPAR-γ and Nrf2 signaling, present new therapeutic opportunities. Furthermore, the recent discovery of a potential role for dhk-PGE2 in the 5-HT pathway opens up exciting new avenues of research into its functions, particularly in the context of gastrointestinal inflammation and motility.

For researchers and drug development professionals, targeting the enzymes of this pathway, such as 15-PGDH and PTGR2, may offer novel strategies to modulate inflammatory responses. A deeper understanding of the direct biological effects of dhk-PGE2 and its potential interactions with receptors beyond the classical prostanoid family is a key area for future investigation. The development and refinement of robust analytical methods for the precise quantification of these metabolites will be paramount to advancing our knowledge of this complex and dynamic pathway.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002776) [hmdb.ca]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Prostaglandin E2 promotes intestinal inflammation via inhibiting microbiota-dependent regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 13,14-Dihydro-15-keto-PGE2 in Kidney Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a critical signaling molecule in the kidney, regulating a wide array of physiological processes including hemodynamics, sodium and water balance, and renin secretion. Its activity is tightly controlled through a robust metabolic pathway that leads to its inactivation. The final product of this pathway, 13,14-dihydro-15-keto-PGE2 (DHK-PGE2), has long been considered biologically inert. This technical guide provides a comprehensive overview of the synthesis and catabolism of PGE2 in the renal context, with a specific focus on the formation and potential, though largely unexplored, functions of DHK-PGE2. We will delve into the key enzymes and transporters governing this metabolic cascade, summarize the established roles of PGE2 in kidney physiology, and present the available data on the biological activity of its metabolites. Furthermore, this guide offers detailed experimental protocols for the analysis of these compounds, aiming to equip researchers with the necessary tools to further investigate the nuanced roles of prostaglandin metabolites in renal health and disease. While current evidence points to DHK-PGE2 as an inactive metabolite within the kidney, this document also highlights emerging research that may challenge this paradigm, suggesting new avenues for investigation in nephrology and drug development.

Introduction: The Significance of PGE2 in the Kidney

Prostaglandin E2 (PGE2) is the most abundant prostanoid synthesized in the kidney and a pivotal local regulator of renal function.[1] Its synthesis is stimulated by various physiological and pathophysiological cues, including hormones, shear stress, and inflammatory signals. Once produced, PGE2 exerts its effects in an autocrine and paracrine manner, binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are differentially expressed along the nephron and in the renal vasculature, allowing for a complex and segment-specific regulation of kidney function.[2][3]

The primary roles of PGE2 in the kidney include:

-

Regulation of Renal Hemodynamics: PGE2 acts as a vasodilator, particularly of the afferent arteriole, thereby influencing renal blood flow (RBF) and the glomerular filtration rate (GFR). This function is especially crucial in states of renal vasoconstriction, where PGE2 counteracts the effects of agents like angiotensin II and norepinephrine (B1679862) to preserve renal perfusion.[4][5][6]

-

Modulation of Salt and Water Excretion: PGE2 has a complex role in tubular transport. It generally promotes natriuresis and diuresis by inhibiting sodium reabsorption in the thick ascending limb of Henle and the collecting duct.[3][4] It also antagonizes the action of vasopressin in the collecting duct, thereby reducing water reabsorption.[5][7]

-

Stimulation of Renin Release: PGE2 can stimulate renin secretion from the juxtaglomerular apparatus, thus activating the renin-angiotensin-aldosterone system (RAAS).[7][8]

Given the potent and diverse effects of PGE2, its synthesis and degradation are meticulously controlled to ensure appropriate physiological responses. The rapid catabolism of PGE2 to inactive metabolites is a key aspect of this control.

The Metabolic Pathway of PGE2 to DHK-PGE2 in the Kidney

The biological activity of PGE2 is terminated through a two-step enzymatic process that results in the formation of this compound (DHK-PGE2). This pathway is highly efficient, ensuring that the actions of PGE2 are localized and transient.

Synthesis of PGE2

The synthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, or cytosolic PGES (cPGES) catalyzes the isomerization of PGH2 to PGE2.[1][2] In the kidney, mPGES-1 is highly expressed in the collecting duct and is a major contributor to PGE2 biosynthesis.[1]

Transport and Catabolism of PGE2

For PGE2 to be catabolized, it must be transported into the cell. This is primarily mediated by the prostaglandin transporter (PGT), also known as solute carrier organic anion transporter family member 2A1 (SLCO2A1).[9]

Once inside the cell, the inactivation of PGE2 proceeds as follows:

-

Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion results in a significant loss of biological activity.

-

Reduction by 15-Oxoprostaglandin Δ13-Reductase: Subsequently, the double bond at C13-C14 of 15-keto-PGE2 is reduced by 15-oxoprostaglandin Δ13-reductase (also known as prostaglandin reductase 1) to yield this compound.[10][11]

This metabolic cascade is summarized in the following diagram:

Biological Activity of DHK-PGE2: The Current Paradigm

Historically, both 15-keto-PGE2 and DHK-PGE2 have been considered biologically inactive metabolites. This is largely based on studies demonstrating their significantly reduced affinity for the known PGE2 receptors.

| Metabolite | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |

| This compound | EP2 | 12 µM | >18 µM (adenylate cyclase activity) |

| EP4 | 57 µM | >38 µM (adenylate cyclase activity) |

Table 1: Receptor Binding and Functional Activity of DHK-PGE2. Data from Cayman Chemical and LIPID MAPS Structure Database.[10][11]

The high Ki and EC50 values indicate that DHK-PGE2 is a very weak ligand for the EP2 and EP4 receptors and is unlikely to elicit a significant biological response through these receptors at physiological concentrations.

However, it is important to note that the biological activity of DHK-PGE2 has not been extensively studied, particularly within the kidney. A recent study, while not focused on renal physiology, found that DHK-PGE2 may have a role in alleviating opioid-induced constipation through the 5-hydroxytryptamine (5-HT) pathway.[12] This finding, though in a different biological context, suggests that DHK-PGE2 may not be entirely devoid of biological activity and could potentially interact with other receptor systems.

Potential for Future Research in Kidney Physiology

The established dogma of DHK-PGE2 as an inactive metabolite warrants re-examination in the context of renal physiology. Several key questions remain unanswered:

-

Does DHK-PGE2 have any affinity for other prostanoid receptors (EP1, EP3, FP, etc.) or other receptor families present in the kidney?

-

Could DHK-PGE2 act as a biased agonist or antagonist at PGE2 receptors, modulating signaling in a way not captured by simple adenylate cyclase assays?

-

Does DHK-PGE2 accumulate in the kidney under certain pathological conditions, and if so, what are the consequences?

-

Could DHK-PGE2 serve as a useful biomarker for renal PGE2 production or turnover in kidney disease?

Answering these questions will require dedicated research using modern pharmacological and analytical techniques.

Experimental Protocols

For researchers interested in investigating the role of DHK-PGE2 and other prostaglandin metabolites in the kidney, the following experimental protocols provide a starting point.

Measurement of DHK-PGE2 and other Prostaglandins (B1171923)

5.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of prostaglandins and their metabolites due to its high sensitivity and specificity.

Sample Preparation (from Urine or Plasma):

-

Acidification: Acidify the sample (e.g., 1 mL of urine) to a pH of 3 with hydrochloric acid.

-

Oximation: Treat the sample with methyloxime hydrochloride to convert the ketone groups of DHK-PGE2 to O-methyloxime derivatives. This step is crucial to prevent the degradation of the molecule.[13]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., Sep-Pak) with methanol (B129727) followed by water.

-

Load the acidified and oximated sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the prostaglandins and their metabolites with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

Internal Standard: For accurate quantification, a deuterated internal standard, such as this compound-d4 or -d9, should be added to the sample at the beginning of the preparation process.[14][15]

LC-MS/MS Conditions:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase consists of water with a small percentage of acid (e.g., 0.1% acetic acid or formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration as mobile phase B.[16][17]

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHK-PGE2 and other target analytes.

5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)

While less specific than LC-MS/MS, ELISA can be a useful tool for high-throughput screening. Commercially available ELISA kits exist for PGE2 and for the stable metabolite of PGF2α, 13,14-dihydro-15-keto-PGF2α (PGFM).[18][19][20][21][22] While a specific ELISA for DHK-PGE2 is not as common, the principles of a competitive ELISA would apply.

General ELISA Protocol (Competitive Assay):

-

Coating: A microplate is pre-coated with an antibody specific to the target analyte (or a capture antibody).

-

Competition: The sample (containing an unknown amount of the analyte) and a fixed amount of enzyme-conjugated analyte are added to the wells. They compete for binding to the primary antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added, which generates a colorimetric signal.

-

Detection: The intensity of the color is measured using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

-

Standard Curve: A standard curve is generated using known concentrations of the analyte to quantify the amount in the samples.

In Vitro Functional Assays

To investigate the potential biological activity of DHK-PGE2 in renal cells, a variety of in vitro assays can be employed.

5.2.1. Receptor Binding Assays:

-

Radioligand Binding: Use a radiolabeled ligand for a specific receptor (e.g., [3H]-PGE2 for EP receptors) and measure the ability of unlabeled DHK-PGE2 to displace the radioligand from its binding site on cell membranes expressing the receptor of interest.

-

Fluorescence-Based Assays: Utilize fluorescently labeled ligands or antibodies to assess binding in a similar competitive format.

5.2.2. Second Messenger Assays:

-

cAMP Measurement: For receptors coupled to Gs or Gi (like EP2, EP4, and EP3), measure changes in intracellular cyclic AMP (cAMP) levels in response to DHK-PGE2 stimulation using commercially available ELISA or FRET-based assays.

-

Calcium Mobilization: For receptors coupled to Gq (like EP1), measure changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).

5.2.3. Cell-Based Functional Assays:

-

Renal Tubular Transport: Use primary cultures of renal tubular cells or established cell lines (e.g., mpkCCD cells for collecting duct) grown on permeable supports to measure changes in ion transport (e.g., using Ussing chambers) or water permeability in response to DHK-PGE2.

-

Podocyte Function: Investigate the effects of DHK-PGE2 on podocyte morphology, permeability, and expression of key structural proteins.

Conclusion

This compound is the terminal and most abundant metabolite of PGE2. The current body of evidence strongly suggests that it is a biologically inactive compound in the kidney, primarily due to its poor affinity for the known PGE2 receptors. Its formation represents the final step in the rapid inactivation of the potent signaling molecule PGE2, a process essential for the precise regulation of renal physiology.

However, the field of prostaglandin research is continually evolving, and the possibility that DHK-PGE2 may have as-yet-undiscovered biological roles cannot be entirely dismissed. The recent finding of its activity in the gastrointestinal tract underscores the need for a more thorough investigation of this metabolite's potential functions, including in the complex environment of the kidney. The experimental protocols outlined in this guide provide a framework for researchers to rigorously explore the biology of DHK-PGE2 and other prostaglandin metabolites, which may ultimately lead to a more complete understanding of renal physiology and the development of novel therapeutic strategies for kidney diseases.

References

- 1. Physiological and pathophysiological implications of PGE2 and the PGE2 synthases in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Renal prostaglandin synthesis. Sites of production and specific actions of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandins and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 9. researchgate.net [researchgate.net]

- 10. LIPID MAPS [lipidmaps.org]

- 11. caymanchem.com [caymanchem.com]

- 12. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. 13,14-dihydro-15-keto Prostaglandin E2-d9 - Biochemicals - CAT N°: 19348 [bertin-bioreagent.com]

- 16. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mybiosource.com [mybiosource.com]

- 19. arborassays.com [arborassays.com]

- 20. caymanchem.com [caymanchem.com]

- 21. caymanchem.com [caymanchem.com]

- 22. mybiosource.com [mybiosource.com]

A Technical Guide on 13,14-Dihydro-15-keto-PGE2 in Opioid-Induced Constipation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patients' quality of life. The pathophysiology of OIC is multifactorial, primarily involving the activation of μ-opioid receptors in the gastrointestinal tract, which leads to decreased motility and fluid secretion. Recent research has identified a potential therapeutic avenue in a metabolite of prostaglandin (B15479496) E2 (PGE2), namely 13,14-dihydro-15-keto-PGE2 (DHK-PGE2). This technical guide provides an in-depth overview of the emerging role of DHK-PGE2 in mitigating OIC, with a focus on its mechanism of action, relevant experimental protocols, and quantitative data from preclinical studies.

Mechanism of Action: The 5-HT Pathway and FFAR4

Emerging evidence suggests that DHK-PGE2 alleviates OIC through a mechanism involving the serotonin (B10506) (5-hydroxytryptamine, 5-HT) pathway. A key study has demonstrated that DHK-PGE2, a metabolite associated with the probiotic Bifidobacterium animalis F1-7, can effectively ameliorate OIC.[1] The proposed mechanism involves the upregulation of Free Fatty Acid Receptor 4 (FFAR4), which in turn stimulates the secretion of 5-HT from enterochromaffin (EC) cells.[1]

Serotonin is a critical regulator of gastrointestinal motility.[2][3][4] Upon release, 5-HT can activate various receptor subtypes on enteric neurons to initiate peristaltic reflexes and promote intestinal transit.[2][3] Specifically, activation of 5-HT4 receptors on enteric neurons is known to accelerate propulsive motility. By stimulating 5-HT release, DHK-PGE2 appears to counteract the inhibitory effects of opioids on gut motility.

The signaling cascade is thought to proceed as follows: DHK-PGE2 acts as a ligand for FFAR4 on enteroendocrine cells. Activation of FFAR4, a Gq/11-coupled receptor, leads to an increase in intracellular calcium, which triggers the release of 5-HT.[5] This released 5-HT then acts on its receptors, particularly 5-HT4 receptors, on enteric neurons to stimulate acetylcholine (B1216132) release and enhance smooth muscle contraction, thereby promoting intestinal transit.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the effects of DHK-PGE2 on OIC-related parameters.

Table 1: In Vitro Effects of DHK-PGE2 on Serotonin (5-HT) Secretion

| Parameter | Cell Line | DHK-PGE2 Concentration | Outcome | Reference |

| 5-HT Secretion | PC-12 | 30 ng/mL | 408.95 ± 1.18 ng/mL | [1] |

| FFAR4 Protein Expression (relative to β-actin) | PC-12 | Not specified | 0.81 ± 0.02 | [1] |

Table 2: In Vivo Efficacy of DHK-PGE2 in an Opioid-Induced Constipation Model

| Animal Model | Opioid Used | DHK-PGE2 Dosage | Key Findings | Reference |

| Mouse | Loperamide (B1203769) | 20 mg/kg body weight | Potential improvement in OIC | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHK-PGE2 in OIC research.

Loperamide-Induced Constipation Mouse Model

This is a widely used and reproducible model for studying OIC.[2][4][6][7]

-

Animals: Male ICR or C57BL/6 mice (6-8 weeks old) are commonly used.[6]

-

Induction of Constipation:

-

Administer loperamide hydrochloride, a peripherally acting μ-opioid receptor agonist, to induce constipation.[6]

-

Dosage and Administration:

-

Oral Gavage: 10 mg/kg body weight. Dissolve loperamide in 0.9% saline or 0.5% carboxymethyl cellulose (B213188) sodium to a concentration of 1 mg/mL.[6]

-

Subcutaneous Injection: 4-5 mg/kg body weight. Prepare the loperamide solution in 0.9% saline.[6]

-

-

Administer loperamide twice daily for a period of 2 weeks to establish a chronic constipation model.[8]

-

-

Evaluation of Constipation:

-

Fecal Parameters: House individual mice in metabolic cages to collect fecal pellets over a defined period (e.g., 2-6 hours). Measure the number, wet weight, and dry weight of the pellets to calculate fecal water content.[6]

-

Fecal water content (%) = [(Wet weight - Dry weight) / Wet weight] x 100

-

-

Gastrointestinal Transit Time (Charcoal Meal Test):

-

Fast mice for 18-24 hours with free access to water. A 5% dextrose solution can be provided for the first 8 hours to prevent hypoglycemia.

-

Administer the test compound (e.g., DHK-PGE2) at the desired dose and route.

-

After a specified time (e.g., 20 minutes), orally administer 0.3 mL of a charcoal meal suspension (e.g., 5% charcoal in 10% gum arabic).[6]

-

After 30 minutes, euthanize the mice by cervical dislocation.

-

Dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal front.

-

Calculate the intestinal transit ratio:

-

Intestinal transit ratio (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100

-

-

-

In Vitro Serotonin (5-HT) Release Assay using PC-12 Cells

PC-12 cells, derived from a rat pheochromocytoma, are a useful model for studying the release of catecholamines, including serotonin, upon differentiation into a neuron-like phenotype.[1][9][10][11][12]

-

Cell Culture and Differentiation:

-

Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

To induce differentiation, plate the cells on collagen-coated dishes and switch to a low-serum medium (e.g., 1% horse serum) containing Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.[9][11][12]

-

Maintain the cells in the differentiation medium for at least 72 hours, replacing the medium every 2-3 days. Differentiated cells will exhibit neurite outgrowth.[11]

-

-

Serotonin Release Experiment:

-

Plate differentiated PC-12 cells in 96-well plates.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with the test compound (DHK-PGE2) at the desired concentration (e.g., 30 ng/mL) for a specified time.

-

Collect the cell culture supernatant.

-

-

Quantification of Serotonin:

-

Use a commercially available Serotonin ELISA kit to measure the concentration of 5-HT in the collected supernatant.[13]

-

Follow the manufacturer's protocol, which typically involves a competitive immunoassay where the amount of color produced is inversely proportional to the amount of serotonin in the sample.

-

Western Blot for FFAR4 Protein Expression

This technique is used to quantify the expression levels of the FFAR4 protein in cell lysates.

-

Protein Extraction:

-

Lyse the PC-12 cells (or other relevant cells) using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate 25 µg of total protein per lane on a 12% SDS-polyacrylamide gel.[14]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour.

-

Incubate the membrane with a primary antibody specific for FFAR4/GPR120 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Quantification:

-

Quantify the band intensity using densitometry software.

-

Normalize the FFAR4 band intensity to that of a loading control (e.g., β-actin) to determine the relative protein expression.

-

Whole-Cell Patch Clamp for Potassium Ion Currents

This electrophysiological technique can be used to measure changes in ion channel activity in response to DHK-PGE2. The abstract of the key paper mentions changes in potassium ion currents in PC-12 cells.[1]

-

Cell Preparation: Use differentiated PC-12 cells as described above.

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

-

Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[15]

-

-

Recording:

-

Obtain a whole-cell patch clamp configuration on a differentiated PC-12 cell.

-

In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV).

-

Apply voltage steps to elicit potassium currents.

-

Perfuse the cell with the external solution containing DHK-PGE2 and record any changes in the potassium currents.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway of DHK-PGE2 in alleviating OIC and a typical experimental workflow.

Conclusion

The metabolite this compound shows promise as a novel therapeutic agent for opioid-induced constipation. Its unique mechanism of action, involving the FFAR4/5-HT pathway, offers a new target for drug development that is distinct from conventional laxatives and peripherally acting μ-opioid receptor antagonists. Further research is warranted to fully elucidate the signaling cascade, confirm its efficacy and safety in more extensive preclinical models, and ultimately translate these findings into clinical applications for the management of OIC. This guide provides a foundational resource for researchers embarking on the investigation of this promising compound.

References

- 1. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 2. FFAR4 Is Involved in Regulation of Neurotensin Release From Neuroendocrine Cells and Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Enterochromaffin 5-HT cells – A major target for GLP-1 and gut microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin induces the migration of PC12 cells via the serotonin receptor 6/cAMP/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]

- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of colonic mucosal 5-HT(4) receptors accelerates propulsive motility and inhibits visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medium.com [medium.com]

An In-depth Technical Guide to 13,14-Dihydro-15-keto-PGE2: From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract